Apilimod

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

See also: this compound Mesylate (active moiety of).

Properties

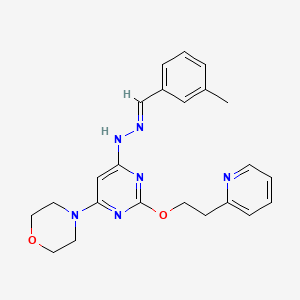

IUPAC Name |

N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28)/b25-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKAZIJJKRAJAV-KOEQRZSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541550-19-0 | |

| Record name | Apilimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0541550190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apilimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05611 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-Methylbenzylidene)-N'-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APILIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFW2K84S4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apilimod's Impact on Endosomal Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apilimod is a potent and selective small molecule inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve). Initially investigated for autoimmune diseases due to its inhibitory effects on interleukin-12 (IL-12) and interleukin-23 (IL-23) production, its core mechanism of action lies in the disruption of endosomal trafficking.[1][2] This disruption has profound consequences on various cellular processes, making this compound a valuable tool for studying endo-lysosomal biology and a potential therapeutic agent for a range of diseases, including B-cell non-Hodgkin lymphoma and certain viral infections.[1][3] This technical guide provides an in-depth overview of this compound's effects on endosomal trafficking, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Inhibition of PIKfyve

This compound exerts its biological effects through the highly specific inhibition of PIKfyve, a lipid kinase that plays a crucial role in the maturation of endosomes.[2][4] PIKfyve catalyzes the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and can also produce phosphatidylinositol 5-phosphate (PI5P).[5] These phosphoinositides are critical for regulating the identity and function of endo-lysosomal compartments.

By inhibiting PIKfyve, this compound leads to a depletion of PI(3,5)P₂ and PI5P, with a concomitant accumulation of the substrate PI(3)P on endosomal membranes.[4][6] This imbalance in phosphoinositide composition disrupts the intricate machinery governing endosomal trafficking, leading to a cascade of downstream cellular effects.

Signaling Pathway of this compound's Action

Caption: this compound inhibits PIKfyve, altering phosphoinositide levels and disrupting endosomal trafficking.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: Inhibitory Potency of this compound

| Target | Assay System | IC50 Value | Reference |

| PIKfyve Kinase | In vitro kinase assay | 14 nM | [7][8][9] |

| IL-12 Production | IFN-γ/SAC-stimulated human PBMCs | 1 nM | [7][9] |

| IL-12 Production | IFN-γ/SAC-stimulated human monocytes | 1 nM | [7][9] |

| IL-12 Production | IFN-γ/SAC-stimulated mouse PBMCs | 2 nM | [7][9] |

| IL-23 Production | Human PBMCs | ~1-2 nM | [9] |

Table 2: Cellular Effects of this compound

| Effect | Cell Type | This compound Concentration | Observation | Reference |

| PI(3,5)P₂ Reduction | HeLa cells | Dose-dependent | Specific decrease in PI(3,5)P₂ levels after 2 hours | [4] |

| PI(3)P Increase | HeLa cells | Dose-dependent | Up to 2.5-fold increase in PI(3)P levels | [4] |

| Vacuole Formation | HEK293 cells | 1-100 nM | Time- and dose-dependent vacuolation | [10] |

| Lysosomal Hyperacidification | U2OS cells | Not specified | Decrease in lysosomal pH from 4.32 to 4.02 | [11] |

| Tumor Growth Inhibition (in vivo) | Daudi Burkitt lymphoma xenograft | 50-150 mg/kg (once a day) | Dose-dependent tumor growth inhibition | [2] |

| Tumor Growth Inhibition (in vivo) | SU-DHL-6 lymphoma xenograft | 60 mg/kg (twice a day) | 48% tumor growth inhibition | [2] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro PIKfyve Kinase Assay

This protocol outlines the procedure for measuring the enzymatic activity of PIKfyve and its inhibition by this compound.

Workflow Diagram:

Caption: Workflow for the in vitro PIKfyve kinase assay.

Methodology:

-

Enzyme Preparation: Human PIKfyve is expressed and purified from a suitable system (e.g., HEK293 cells).

-

Reaction Buffer: Prepare a kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 1 mM DTT, 5 mM MgCl₂, 5 mM MnCl₂, 120 mM NaCl).

-

Compound Preparation: Prepare a dilution series of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Pre-incubation: In a microcentrifuge tube, mix the purified PIKfyve enzyme with the diluted this compound or DMSO (vehicle control) in the kinase assay buffer. Incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Start the kinase reaction by adding the substrate PI(3)P and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at room temperature with gentle agitation.

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 1N HCl).

-

Lipid Extraction: Extract the lipids using a chloroform/methanol extraction method.

-

Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica TLC plate and develop the plate in a suitable solvent system to separate the different phosphoinositides.

-

Analysis: Expose the TLC plate to a phosphor screen and quantify the amount of radiolabeled PI(3,5)P₂ produced using a phosphorimager. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cellular Phosphoinositide Analysis by HPLC

This protocol describes the quantification of cellular phosphoinositide levels following this compound treatment using High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

Caption: Workflow for cellular phosphoinositide analysis by HPLC.

Methodology:

-

Cell Culture and Labeling: Culture cells (e.g., HeLa or HEK293) in inositol-free medium supplemented with [³H]-myo-inositol for 48-72 hours to allow for metabolic labeling of the inositol-containing lipids.

-

This compound Treatment: Treat the labeled cells with various concentrations of this compound or vehicle control (DMSO) for the desired time.

-

Lipid Extraction: Wash the cells with ice-cold PBS and then extract the total lipids using a suitable solvent mixture (e.g., chloroform:methanol:HCl).

-

Deacylation: Deacylate the lipid extract to generate water-soluble glycerophosphoinositols (GroPIs) by treatment with methylamine.

-

HPLC Separation: Separate the GroPIs using a strong anion-exchange (SAX) HPLC column with a gradient of an appropriate buffer (e.g., ammonium phosphate).

-

Detection and Quantification: Collect fractions from the HPLC and determine the radioactivity in each fraction using a scintillation counter. Identify the peaks corresponding to the different GroPIs based on their retention times, and quantify the amount of each phosphoinositide.

Immunofluorescence Staining for Endosomal Markers

This protocol details the visualization of endosomal compartments and their alteration by this compound treatment using immunofluorescence microscopy.

Workflow Diagram:

Caption: Workflow for immunofluorescence staining of endosomal markers.

Methodology:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

-

This compound Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.

-

Fixation: Wash the cells with PBS and then fix them with a suitable fixative, such as 4% paraformaldehyde (PFA) in PBS, for 15-20 minutes at room temperature.

-

Permeabilization: After washing with PBS, permeabilize the cells with a detergent solution, such as 0.1% Triton X-100 in PBS, for 10 minutes to allow antibodies to access intracellular antigens.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies specific for endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate the cells with fluorescently labeled secondary antibodies that recognize the primary antibodies. This incubation should be done in the dark for 1 hour at room temperature.

-

Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using a mounting medium containing an anti-fade reagent. Visualize the stained cells using a confocal microscope.

Conclusion

This compound's targeted inhibition of PIKfyve provides a powerful means to investigate the complex processes of endosomal trafficking and lysosomal homeostasis. The resulting disruption of phosphoinositide balance leads to a range of observable cellular phenotypes, including the characteristic formation of enlarged endosomes. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound in their studies. Further exploration of this compound's effects will undoubtedly continue to illuminate the critical role of endo-lysosomal pathways in health and disease, and may pave the way for novel therapeutic strategies.

References

- 1. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor this compound and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Tonic inhibition of the chloride/proton antiporter ClC-7 by PI(3,5)P2 is crucial for lysosomal pH maintenance - PMC [pmc.ncbi.nlm.nih.gov]

Apilimod: A PIKfyve Kinase Inhibitor as a Potential Antiviral Agent Against Ebola Virus and SARS-CoV-2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Apilimod, a potent and specific small-molecule inhibitor of PIKfyve kinase, and its potential as a broad-spectrum antiviral agent against two formidable viral threats: Ebola virus (EBOV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Both viruses rely on host cell endosomal trafficking pathways for productive entry, a process critically dependent on the activity of PIKfyve. This compound's mechanism of action lies in its ability to disrupt this essential host pathway, effectively trapping the viruses within dysfunctional endosomes and preventing their genetic material from reaching the cytoplasm to initiate replication. This guide will delve into the molecular mechanisms, summarize key quantitative data from preclinical studies, provide detailed experimental protocols, and visualize the intricate signaling and experimental workflows.

Introduction

The emergence and re-emergence of highly pathogenic viruses such as Ebola virus and SARS-CoV-2 underscore the urgent need for effective, readily deployable antiviral therapeutics. A promising strategy in antiviral drug development is to target host factors that are essential for viral replication, as this approach is less susceptible to the development of viral resistance compared to directly targeting viral proteins. This compound, a dicationic molecule, has emerged as a compelling candidate in this regard.[1] Initially investigated for autoimmune diseases, its potent inhibitory effect on the lipid kinase PIKfyve has revealed a broad antiviral potential.[2][3]

PIKfyve kinase plays a pivotal role in the regulation of endosomal maturation and trafficking through the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[2] By inhibiting PIKfyve, this compound induces the formation of large, swollen endosomes, thereby disrupting the normal trafficking of cargo, including invading viral particles.[4][5] This guide will explore the specific application of this mechanism against EBOV and SARS-CoV-2, both of which utilize endocytic pathways for host cell entry.

Mechanism of Action: Inhibition of PIKfyve Kinase

This compound's primary molecular target is PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate PtdIns(3,5)P2. This phosphoinositide is a critical signaling lipid that regulates the maturation of early endosomes into late endosomes and lysosomes, as well as the fission and fusion events within the endosomal system.

Inhibition of PIKfyve by this compound leads to a depletion of PtdIns(3,5)P2, resulting in a characteristic cellular phenotype of enlarged, vacuolated endosomes derived from Rab5 and Rab7 positive compartments.[4] This disruption of endosomal homeostasis is the cornerstone of this compound's antiviral activity. By preventing the proper trafficking and maturation of endosomes, this compound effectively creates a roadblock for viruses that rely on this pathway for entry and uncoating.

Impact on Ebola Virus Entry

Ebola virus enters host cells through a macropinocytosis-like mechanism, followed by trafficking through the endosomal network.[6][7] For successful infection, the viral glycoprotein (GP) must be cleaved by endosomal cathepsins, and the virus must eventually reach the late endosomal/lysosomal compartment containing the Niemann-Pick C1 (NPC1) protein, which serves as the intracellular receptor for EBOV.[8][9] Binding to NPC1 is a critical step that triggers the fusion of the viral and endosomal membranes, releasing the viral ribonucleoprotein complex into the cytoplasm.

This compound's inhibition of PIKfyve disrupts this trafficking itinerary. It has been demonstrated that this compound blocks the trafficking of EBOV particles to NPC1-positive endolysosomes.[10] Instead, the virions become trapped in the swollen, dysfunctional early endosomes, unable to proceed to the site of fusion and entry into the cytoplasm.[10]

Impact on SARS-CoV-2 Entry

SARS-CoV-2 can enter host cells via two main routes: a cell surface pathway mediated by the serine protease TMPRSS2, and an endosomal pathway.[11] The endosomal pathway is particularly relevant in cells with low TMPRSS2 expression. Following binding to the ACE2 receptor, the virus is endocytosed.[12] Within the endosome, the acidic environment and the activity of cathepsins L and B are required to prime the viral spike (S) protein for fusion with the endosomal membrane.[12][13]

This compound's disruption of endosomal trafficking effectively inhibits this entry route. By causing the accumulation of enlarged endosomes, this compound prevents the release of the SARS-CoV-2 genome into the cytoplasm.[14][15] This mechanism has been shown to be effective against various SARS-CoV-2 variants of concern.[16]

Quantitative Data on Antiviral Activity

The antiviral potency of this compound has been quantified in numerous in vitro studies using various cell lines and viral systems. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

Table 1: In Vitro Antiviral Activity of this compound against Ebola Virus (EBOV) and Marburg Virus (MARV)

| Virus | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference(s) |

| EBOV | Huh 7 | Authentic Virus Infection | ~100 | [10] |

| EBOV | Vero E6 | Authentic Virus Infection | ~100 | [10] |

| EBOV | Primary Human Macrophages | Authentic Virus Infection | 10 | [10][17] |

| MARV | Huh 7 | Authentic Virus Infection | ~100 | [10] |

| MARV | Vero E6 | Authentic Virus Infection | ~100 | [10] |

| MARV | Primary Human Macrophages | Authentic Virus Infection | 10 | [10] |

| VSV-ZEBOV | SVG-A | Pseudotyped Virus Infection | ~50 | [14] |

| VSV-ZEBOV | MA104 | Pseudotyped Virus Infection | ~50 | [14] |

Table 2: In Vitro Antiviral Activity of this compound against SARS-CoV-2 and other Coronaviruses

| Virus | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference(s) |

| SARS-CoV-2 | Vero E6 | Authentic Virus Infection | ~10 | [14] |

| SARS-CoV-2 | 293T-ACE2 | Pseudotyped Virus Entry | - | [18] |

| SARS-CoV-2 | Vero E6 | Authentic Virus Cytopathic Effect | <6.9 (for multiple variants) | [16] |

| SARS-CoV-2 | Calu-3 | Authentic Virus Infection | Inactive | [19] |

| VSV-SARS-CoV-2 | MA104 | Pseudotyped Virus Infection | ~50 | [14] |

| hCoV-OC43 | HUVEC | Authentic Virus Infection | - | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.

Pseudotyped Virus Neutralization Assay (VSV-based)

This assay is a common method to study viral entry inhibitors in a BSL-2 setting. It utilizes a replication-deficient vesicular stomatitis virus (VSV) in which the native glycoprotein (G) is replaced with the envelope glycoprotein of the virus of interest (e.g., EBOV GP or SARS-CoV-2 S). The VSV genome typically encodes a reporter gene, such as green fluorescent protein (GFP) or luciferase, allowing for quantitative measurement of viral entry.

Materials:

-

HEK293T cells (for pseudovirus production)

-

Target cells susceptible to the virus of interest (e.g., Vero E6, Huh-7)

-

Expression plasmid for the viral envelope glycoprotein (e.g., pCAGGS-EBOV-GP or pCAGGS-SARS-CoV-2-S)

-

VSVΔG-GFP or VSVΔG-Luciferase vector

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

96-well plates

-

Fluorescence microscope or luminometer

Protocol:

-

Pseudovirus Production:

-

Seed HEK293T cells in a T-75 flask to reach 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the viral envelope glycoprotein expression plasmid and the VSVΔG-reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

-

24 hours post-transfection, infect the cells with a VSV-G complemented VSVΔG-reporter virus at a multiplicity of infection (MOI) of 0.3 for 1 hour.

-

Remove the inoculum, wash the cells with PBS, and add fresh medium.

-

Harvest the supernatant containing the pseudotyped virus 24-48 hours post-infection, clarify by centrifugation, and store at -80°C.

-

-

Neutralization Assay:

-

Seed target cells in a 96-well plate to achieve 90-95% confluency on the day of infection.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the pseudotyped virus with the different concentrations of this compound for 1 hour at 37°C.

-

Remove the culture medium from the target cells and add the virus-drug mixture.

-

Incubate for 18-24 hours at 37°C.

-

Quantify the reporter gene expression (e.g., count GFP-positive cells using a fluorescence microscope or measure luciferase activity with a luminometer).

-

Calculate the IC50 value by fitting the dose-response curve using appropriate software.

-

Authentic Virus Focus-Forming Assay (FFA)

This assay quantifies infectious virus particles by detecting infected cells (foci) using specific antibodies. It is a more sensitive alternative to the plaque assay for some viruses.

Materials:

-

Vero E6 cells or other susceptible cell lines

-

Authentic SARS-CoV-2 or EBOV (requires appropriate BSL-3 or BSL-4 containment)

-

This compound

-

Cell culture medium

-

96-well plates

-

Methylcellulose overlay medium

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody specific for a viral antigen (e.g., anti-Spike or anti-Nucleocapsid)

-

Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore

-

Substrate for the enzyme (if applicable)

-

Microscope or plate reader

Protocol:

-

Seed Vero E6 cells in a 96-well plate to form a confluent monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cell monolayers with the different concentrations of this compound for 1 hour at 37°C.

-

Infect the cells with a known amount of virus (e.g., 100 focus-forming units per well) in the presence of the drug for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with medium containing methylcellulose and the respective concentrations of this compound.

-

Incubate for 24-48 hours at 37°C to allow for the formation of foci.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with the primary antibody, followed by the secondary antibody.

-

Develop the signal using an appropriate substrate and visualize the foci.

-

Count the number of foci per well and calculate the percent inhibition relative to the untreated control.

-

Determine the EC50 value from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in Ebola virus and SARS-CoV-2 entry and the point of intervention by this compound.

Caption: Ebola virus entry pathway and the inhibitory action of this compound.

Caption: SARS-CoV-2 endosomal entry pathway and the inhibitory action of this compound.

Experimental Workflows

The following diagrams outline the workflows for the key experimental assays described in this guide.

Caption: Workflow for the Pseudotyped Virus Neutralization Assay.

Caption: Workflow for the Authentic Virus Focus-Forming Assay.

In Vivo Efficacy

While in vitro data for this compound is promising, in vivo studies have yielded mixed results. In a mouse model of Ebola virus disease, this compound did not provide a survival advantage, potentially due to its immunomodulatory effects, including the inhibition of IL-12 and IL-23 production.[21][22] Similarly, in a murine model of COVID-19, this compound treatment was associated with worse disease outcomes, despite its potent in vitro antiviral activity.[20][23] These findings highlight the complexity of translating in vitro efficacy to in vivo models and underscore the need for further research to understand the pharmacokinetic and pharmacodynamic properties of this compound in the context of viral infections.

Conclusion and Future Directions

This compound represents a compelling example of a host-targeted antiviral with a well-defined mechanism of action against both Ebola virus and SARS-CoV-2 in vitro. Its ability to potently inhibit PIKfyve kinase and disrupt the essential endosomal trafficking pathway highlights a promising strategy for developing broad-spectrum antiviral therapies. However, the discrepancy between in vitro and in vivo results necessitates further investigation. Future research should focus on:

-

Optimizing dosing and delivery strategies to maximize antiviral efficacy while minimizing potential off-target effects in vivo.

-

Investigating the interplay between this compound's antiviral and immunomodulatory activities.

-

Exploring combination therapies with direct-acting antivirals to potentially enhance efficacy and reduce the risk of resistance.

-

Evaluating the efficacy of this compound in more advanced preclinical models that better recapitulate human disease.

References

- 1. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The PIKfyve Inhibitor this compound: A Double-Edged Sword against COVID-19 [mdpi.com]

- 6. oncotarget.com [oncotarget.com]

- 7. Cellular Entry of Ebola Virus Involves Uptake by a Macropinocytosis-Like Mechanism and Subsequent Trafficking through Early and Late Endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ebola Virus Entry: A Curious and Complex Series of Events - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The phosphatidylinositol-3-phosphate 5-kinase inhibitor this compound blocks filoviral entry and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Endolysosomal System: The Acid Test for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. news-medical.net [news-medical.net]

- 14. pnas.org [pnas.org]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. PIKfyve inhibitors against SARS-CoV-2 and its variants including Omicron - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The phosphatidylinositol-3-phosphate 5-kinase inhibitor this compound blocks filoviral entry and infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of potential COVID-19 treatment compounds which inhibit SARS Cov2 prototypic, Delta and Omicron variant infection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. alzdiscovery.org [alzdiscovery.org]

- 22. mdpi.com [mdpi.com]

- 23. ecdc.europa.eu [ecdc.europa.eu]

The Therapeutic Potential of Apilimod in B-cell non-Hodgkin Lymphoma: A Technical Guide

Abstract

Apilimod, a first-in-class inhibitor of the lipid kinase PIKfyve, has emerged as a promising therapeutic agent for B-cell non-Hodgkin lymphoma (B-NHL). This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, with a focus on its mechanism of action, anti-tumor activity, and the experimental methodologies used for its evaluation. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visually represented to offer a detailed resource for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

Non-Hodgkin lymphoma (NHL) represents a diverse group of lymphoproliferative malignancies, with B-cell lymphomas being the most prevalent. While significant therapeutic advancements have been made, many patients experience relapse or become refractory to standard treatments, underscoring the urgent need for novel therapeutic strategies.[1][2] this compound, initially developed as an immunomodulatory agent for inflammatory diseases, has been repurposed as a potent and selective anti-cancer agent with significant activity against B-NHL.[1][2] This document details the scientific rationale and supporting data for the clinical development of this compound in this indication.

Mechanism of Action: Targeting PIKfyve and Lysosomal Homeostasis

This compound exerts its cytotoxic effects in B-NHL cells through the specific inhibition of PIKfyve (phosphatidylinositol-3-phosphate 5-kinase).[1][2][3] PIKfyve is a crucial enzyme in the endolysosomal pathway, responsible for the synthesis of phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol-5-phosphate (PtdIns5P).[4]

The inhibition of PIKfyve by this compound leads to a profound disruption of lysosomal homeostasis, a novel anticancer mechanism.[1][2][5] This disruption manifests as:

-

Lysosomal Swelling: Inhibition of PIKfyve results in the formation of large cytoplasmic vacuoles.[4][6]

-

Impaired Autophagy: There is an accumulation of autophagic cargoes, indicating a deficit in the clearance function of lysosomes.[5]

-

Defective Lysosomal Enzyme Maturation: The processing of lysosomal enzymes, such as cathepsins, is impaired.[5]

-

TFEB Nuclear Translocation: this compound treatment leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, as a compensatory response to lysosomal stress.[1][5][7]

Interestingly, the cell death induced by this compound appears to be non-canonical and is not blocked by inhibitors of caspases, cathepsins, or necroptosis.[5][8]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective cytotoxic activity against a broad range of B-NHL cell lines. A high-throughput screening of 48 human B-NHL cell lines revealed that over 75% were sensitive to this compound with a 50% inhibitory concentration (IC50) of less than 200 nM.[6] In contrast, normal cells exhibited significantly lower sensitivity.[1][2]

| Cell Type | Average IC50 (nM) | Reference |

| B-NHL Cell Lines | 142 | [1][2] |

| Normal Cells | 12,782 | [1][2] |

| Specific B-NHL Subtypes | ||

| Daudi (Burkitt Lymphoma) | <200 | [1] |

| SU-DHL-6 | Not specified, but sensitive | [2] |

In Vivo Efficacy

The anti-tumor activity of this compound has been validated in vivo using xenograft models of B-NHL.

-

Daudi Burkitt Lymphoma Xenograft Model: Dose-dependent tumor growth inhibition was observed with once-daily oral administration of this compound (50-150 mg/kg free base) without significant effects on body weight.[1][2]

-

SU-DHL-6 Xenograft Model: Oral dosing of this compound dimesylate at 60 mg/kg (approximately 41 mg/kg free base) twice daily resulted in a 48% inhibition of tumor growth.[2][6]

Furthermore, this compound has shown synergistic activity when combined with other approved B-NHL therapies.

| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| Daudi | This compound (50-150 mg/kg) | Dose-dependent | [1][2] |

| SU-DHL-6 | This compound (60 mg/kg dimesylate) | 48% | [2][6] |

| SU-DHL-6 | This compound + Rituximab | 83% | [6] |

| A20 | This compound + anti-PD-L1 | 86% (vs. 51% and 53% for single agents) | [1] |

Clinical Development

A Phase 1, open-label, dose-escalation study (NCT02594384) is currently evaluating the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory B-cell non-Hodgkin's lymphoma.[6][9]

-

Dosage and Administration: this compound is administered orally as 25 mg or 50 mg capsules, two or three times daily, in 28-day cycles.[6][9] The maximum tolerated dose (MTD) was determined to be up to 125 mg twice a day or 75 mg three times a day.[9]

-

Study Design: The study employs a 3+3 dose-escalation design to establish the MTD.[9] Subsequent expansion cohorts will further characterize the safety and activity of this compound as a monotherapy and in combination with rituximab or atezolizumab.[9]

Experimental Protocols

In Vitro Cell Viability Assay (CellTiter-Glo)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Plating: B-NHL cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Plates are incubated for 5 days at 37°C in a humidified atmosphere of 5% CO2.

-

Lysis and Luminescence Reading: An equal volume of CellTiter-Glo® Reagent is added to each well, and plates are incubated for 10 minutes at room temperature to induce cell lysis. Luminescence is then measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in an in vivo setting.

-

Animal Model: Immunocompromised mice (e.g., NOD-scid gamma) are used.

-

Tumor Cell Implantation: B-NHL cells (e.g., Daudi or SU-DHL-6) are subcutaneously injected into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at specified doses and schedules.

-

Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Body weight and overall health of the animals are also monitored.

Genome-Wide CRISPR Screen

This unbiased genetic screen identifies genes that modulate sensitivity to this compound.

-

gRNA Library Transduction: A lentiviral library of guide RNAs (gRNAs) targeting all genes in the human genome is transduced into B-NHL cells expressing Cas9 nuclease.

-

Drug Selection: The transduced cell population is treated with a lethal dose of this compound.

-

Identification of Resistant Clones: Cells that survive the drug treatment are harvested.

-

Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the resistant cells, and the gRNA sequences are amplified by PCR and identified by deep sequencing.

-

Data Analysis: Genes whose gRNAs are enriched in the resistant population are identified as potential determinants of this compound sensitivity. This approach identified TFEB, CLCN7, OSTM1, and SNX10 as key genes.[1][7]

Conclusion

This compound represents a novel therapeutic strategy for B-cell non-Hodgkin lymphoma by targeting PIKfyve and disrupting lysosomal homeostasis. Robust preclinical data demonstrate its potent and selective anti-tumor activity, both as a single agent and in combination with existing therapies. The ongoing Phase 1 clinical trial will provide crucial insights into its safety and efficacy in patients with relapsed or refractory B-NHL. The unique mechanism of action of this compound offers a promising new avenue for the treatment of this challenging malignancy.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. ashpublications.org [ashpublications.org]

- 8. lamtherapeutics.com [lamtherapeutics.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

The Molecular Target of Apilimod in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apilimod, a potent and highly selective small molecule inhibitor, has emerged as a promising therapeutic agent in oncology. Extensive research has unequivocally identified its primary molecular target in cancer cells as Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve) . This kinase plays a crucial role in the regulation of endosomal and lysosomal homeostasis. By inhibiting PIKfyve, this compound triggers a cascade of cellular events culminating in cancer cell death, with a particularly pronounced effect in hematological malignancies such as B-cell non-Hodgkin lymphoma (B-NHL). This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, quantitative efficacy data, and the experimental methodologies used to elucidate these findings.

The Molecular Target: PIKfyve Kinase

This compound exhibits exquisite specificity and high affinity for PIKfyve, a lipid kinase that catalyzes the synthesis of two key phosphoinositides: phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol-5-phosphate (PI5P).[1] Chemical-capture mass spectrometry has identified PIKfyve and its binding partner VAC14 as the primary targets of this compound in cancer cells.[1][2]

Binding Affinity and Potency:

This compound binds to the kinase domain of PIKfyve with a high degree of affinity, demonstrating a dissociation constant (Kd) of 75 pM .[1] This strong binding translates to potent inhibition of PIKfyve's enzymatic activity.

Quantitative Data: In Vitro Efficacy of this compound

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with a notable sensitivity observed in B-cell non-Hodgkin lymphoma. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in the nanomolar range for sensitive cell lines.

| Cell Line Subtype | Cancer Type | IC50 (nM) | Reference |

| SU-DHL-10 | Diffuse Large B-cell Lymphoma | < 200 | [2] |

| Daudi | Burkitt Lymphoma | < 200 | [2] |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | < 200 | [2] |

| Various B-NHL Lines | B-cell non-Hodgkin Lymphoma | Median: 142 | [2] |

| Normal Cells | Non-cancerous | Median: 12,782 | [2] |

| PIKfyve Kinase Assay | In Vitro | 14 | [3] |

| PIKfyve Kinase Assay | In Vitro (PtdIns5P & PtdIns(3,5)P2 synthesis) | Subnanomolar | [4] |

Mechanism of Action: Disruption of Lysosomal Homeostasis

The primary mechanism of this compound's anticancer activity stems from the inhibition of PIKfyve, leading to a profound disruption of lysosomal function and homeostasis.[1][2] This disruption manifests through several key cellular consequences:

-

Impaired Autophagic Flux: this compound blocks the late stages of autophagy, leading to the accumulation of autophagosomes and the autophagy substrate p62.[1] This is due to the impaired fusion of autophagosomes with lysosomes for degradation.

-

Defective Lysosomal Maturation: The maturation of lysosomal proteases, such as cathepsins, is hindered, further compromising the degradative capacity of the lysosome.[1]

-

Endolysosomal Membrane Trafficking Defects: Inhibition of PIKfyve results in the accumulation of enlarged endosomes and lysosomes, observed as cytoplasmic vacuoles.[1][2]

-

TFEB-Mediated Lysosomal Stress Response: this compound treatment leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2] This is a cellular response to the lysosomal stress induced by the drug. Interestingly, this TFEB activation is independent of mTOR signaling.[1][5][6]

Caption: this compound inhibits PIKfyve, disrupting lysosomal homeostasis and leading to cancer cell death.

Key Signaling Pathways Affected

The inhibition of PIKfyve by this compound perturbs signaling pathways crucial for cell survival, primarily centered around lysosomal function and cellular stress responses.

The PIKfyve-TFEB Axis

A critical pathway affected by this compound is the regulation of TFEB. Under normal conditions, TFEB is phosphorylated and retained in the cytoplasm. This compound-induced PIKfyve inhibition leads to TFEB dephosphorylation and its subsequent translocation to the nucleus, where it activates the transcription of genes involved in lysosomal biogenesis and autophagy as a compensatory stress response.[1][2] This activation, however, appears to contribute to the cellular demise in the context of overwhelming lysosomal dysfunction. Notably, this process is independent of the canonical mTORC1-mediated regulation of TFEB.[1][5][6]

Caption: this compound induces TFEB nuclear translocation independent of mTORC1.

Experimental Protocols

The identification and characterization of this compound's molecular target have been achieved through a combination of cutting-edge experimental techniques.

PIKfyve Kinase Assay (ADP-Glo™ Assay)

This assay is used to quantify the enzymatic activity of PIKfyve and the inhibitory effect of this compound.

Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol Outline: [1][7][8][9]

-

Reaction Setup: Recombinant human PIKfyve enzyme is incubated with its substrate, phosphatidylinositol-3-phosphate (PI(3)P), and ATP in a kinase reaction buffer. Test compounds, such as this compound, are added at varying concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 40 minutes).

-

ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the newly formed ADP back to ATP.

-

Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured using a luminometer. The signal is proportional to the amount of ADP generated and thus to the PIKfyve activity.

-

IC50 Determination: The concentration of this compound that inhibits 50% of PIKfyve activity (IC50) is calculated from a dose-response curve.

Chemical-Capture Mass Spectrometry

This technique is employed to identify the direct binding targets of a small molecule from the entire proteome.

-

Probe Synthesis: An analog of this compound is synthesized with a reactive group (e.g., a photo-affinity label) and a tag (e.g., biotin) for enrichment.

-

Cellular Treatment: Cancer cells are treated with the this compound probe.

-

Crosslinking: The cells are exposed to UV light to covalently crosslink the probe to its direct binding partners.

-

Cell Lysis and Enrichment: The cells are lysed, and the probe-bound proteins are enriched using affinity purification (e.g., streptavidin beads for a biotin tag).

-

Proteomic Analysis: The enriched proteins are digested into peptides and identified and quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Target Identification: Proteins that are significantly enriched in the probe-treated sample compared to control samples (e.g., competition with excess unmodified this compound) are identified as direct targets.

Genome-Wide CRISPR-Cas9 Knockout Screen

CRISPR screens are powerful tools to identify genes that, when knocked out, confer resistance or sensitivity to a drug.

Principle: A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into a population of Cas9-expressing cancer cells. The cells are then treated with the drug of interest (this compound). sgRNAs targeting genes essential for the drug's efficacy will be depleted from the surviving cell population.

Protocol Outline (using GeCKO library): [1][11][12][13][14]

-

Library Transduction: A lentiviral library of sgRNAs (e.g., GeCKO v2) is transduced into Cas9-expressing cancer cells at a low multiplicity of infection to ensure that most cells receive only one sgRNA.

-

Drug Selection: The transduced cell population is treated with this compound at a concentration that inhibits the growth of the majority of cells.

-

Genomic DNA Extraction: Genomic DNA is extracted from the surviving cells and from a control population of untreated cells.

-

sgRNA Sequencing: The sgRNA sequences integrated into the genome are amplified by PCR and sequenced using next-generation sequencing.

-

Data Analysis: The abundance of each sgRNA in the this compound-treated population is compared to the control population. sgRNAs that are significantly depleted in the treated sample represent genes whose knockout confers resistance to this compound, indicating their importance in mediating the drug's cytotoxic effects.

References

- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 2. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PP2A-dependent TFEB activation is blocked by PIKfyve-induced mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 9. ulab360.com [ulab360.com]

- 10. Quantitative Chemical Proteomics Approach to Identify Posttranslational Modification-mediated Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CRISPR screen using the GeCKO library [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. escholarship.org [escholarship.org]

- 14. sanjanalab.org [sanjanalab.org]

Preclinical Profile of Apilimod: A PIKFYVE Inhibitor for Frontotemporal Dementia

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Frontotemporal dementia (FTD) is a devastating neurodegenerative disorder with no approved disease-modifying therapies. A significant portion of familial FTD cases are caused by a hexanucleotide repeat expansion in the C9orf72 gene, leading to both a loss-of-function (haploinsufficiency) and a toxic gain-of-function (dipeptide repeat protein production). Emerging preclinical evidence points to Apilimod, a small molecule inhibitor of phosphoinositide kinase FYVE-type zinc finger containing (PIKFYVE), as a promising therapeutic candidate. In cellular and animal models of C9orf72-FTD, this compound has demonstrated the ability to rescue key pathological features associated with both disease mechanisms. This technical guide provides an in-depth overview of the preclinical studies of this compound in FTD models, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Introduction to this compound and its Target: PIKFYVE

This compound is a potent and selective inhibitor of PIKFYVE, a lipid kinase that plays a crucial role in the endolysosomal pathway.[1] PIKFYVE phosphorylates phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a key lipid in regulating the maturation and function of endosomes and lysosomes.[1][2] In the context of FTD, particularly C9orf72-mediated disease, dysfunction of the endolysosomal pathway is a central pathological feature.[3] Inhibition of PIKFYVE by this compound has been shown to modulate this pathway, offering a potential therapeutic avenue.[4][5]

Mechanism of Action: The PIKFYVE Signaling Pathway

This compound's therapeutic potential in FTD stems from its ability to modulate the PIKFYVE signaling pathway, thereby correcting deficits in endolysosomal trafficking caused by C9orf72 haploinsufficiency. The following diagram illustrates the core signaling cascade.

Preclinical Efficacy in C9orf72 FTD Models

Preclinical studies have primarily utilized mouse models with reduced or absent C9orf72 expression (C9orf72+/- and C9orf72-/- mice) and induced pluripotent stem cell (iPSC)-derived motor neurons from C9orf72-ALS/FTD patients. These models recapitulate key aspects of the human disease, including both loss-of-function and gain-of-function pathologies.

Rescue of Loss-of-Function Phenotypes

C9orf72 haploinsufficiency leads to defects in endosomal and lysosomal pathways and increased neuronal excitotoxicity.[4][5] this compound has been shown to ameliorate these deficits.

Table 1: Quantitative Effects of this compound on Loss-of-Function Phenotypes in C9orf72 Mouse Models

| Phenotype | Model | Treatment | Outcome | Reference |

| Endosome and Lysosome Number | C9orf72+/- and -/- mice (hippocampus) | 0.3 µL infusion of 0.5, 3, or 20 µM this compound | Increased number of endosomes and LAMP1+ lysosomes in neurons and astrocytes. | [5] |

| Glutamate Receptor Levels | C9orf72+/- mice (hippocampus) | Not specified | Lowered levels of NR1 and GLUR6/7 in the CA1 region and dentate gyrus. | [6] |

| NMDA-Induced Excitotoxicity | C9orf72+/+ mice (hippocampus) | Co-injection with NMDA | Dose-dependently reduced NMDA-induced neurodegeneration. | [6] |

| Motor Neuron Survival | C9orf72 patient iPSC-derived motor neurons | Not specified | Increased survival in response to glutamate-induced stress. | [7] |

Amelioration of Gain-of-Function Pathology

The C9orf72 repeat expansion leads to the production of toxic dipeptide repeat (DPR) proteins through repeat-associated non-AUG (RAN) translation.[4] this compound treatment has been shown to reduce the levels of these toxic proteins.

Table 2: Quantitative Effects of this compound on Gain-of-Function Phenotypes

| Phenotype | Model | Treatment | Outcome | Reference |

| Dipeptide Repeat Protein Levels | C9orf72+/- and -/- mice (hippocampus) | 0.3 µL infusion of 0.5, 3, or 20 µM this compound | Decreased levels of dipeptide repeat proteins from both sense and antisense transcripts. | [5] |

| Poly(GP) Dipeptide Repeat Levels | C9orf72-ALS patients (Phase 2a clinical trial) | 125 mg this compound dimesylate twice daily for 12 weeks | 73% reduction in cerebrospinal fluid (CSF) poly(GP) levels. | [8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the preclinical efficacy of this compound in FTD models.

In Vivo Studies in C9orf72 Mouse Models

4.1.1. Animals: C9orf72+/- and C9orf72-/- mice are used as models of FTD.

4.1.2. This compound Administration: A single 0.3 µL infusion of this compound (at concentrations of 0.5, 3, or 20 µM in PBS) is delivered directly into the hippocampus.[5]

4.1.3. NMDA-Induced Excitotoxicity Assay: To assess neuroprotection, NMDA is co-injected with this compound into the hippocampus. Neurodegeneration is evaluated 48 hours post-injection by measuring the size of the resulting lesion.[6]

4.1.4. Immunofluorescence Staining and Quantification:

-

Vesicle Quantification: Brain sections are stained with antibodies against early endosome antigen 1 (EEA1) and lysosomal-associated membrane protein 1 (LAMP1). The number of positive vesicles in neurons and astrocytes is quantified using confocal microscopy and image analysis software.[2][9]

-

Glutamate Receptor and DPR Quantification: Sections are stained with antibodies against glutamate receptor subunits (NR1, GLUR6/7) and dipeptide repeat proteins (poly(GP), poly(PR)). The intensity of the fluorescent signal is measured to determine relative protein levels.[6]

In Vitro Studies using iPSC-Derived Motor Neurons

4.2.1. Cell Culture: iPSCs are generated from FTD patients carrying the C9orf72 repeat expansion and differentiated into motor neurons.

4.2.2. This compound Treatment and Stress Induction: Motor neuron cultures are treated with this compound at various concentrations. To model disease-relevant stress, cultures are exposed to glutamate to induce excitotoxicity.[7]

4.2.3. Cell Survival Assays: Cell viability is assessed using standard assays such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[10]

4.2.4. Western Blotting for Pathological Proteins:

-

Cell lysates are collected and separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with specific antibodies against total and phosphorylated TDP-43, as well as various dipeptide repeat proteins.[11][12]

-

Band intensities are quantified to determine the effect of this compound on the levels of these pathological proteins.

Conclusion and Future Directions

The preclinical data for this compound in FTD models are highly encouraging, demonstrating a dual mechanism of action that addresses both the loss-of-function and gain-of-function pathologies associated with the C9orf72 mutation. The consistent findings across cellular and animal models, coupled with the recent positive biomarker data from a Phase 2a clinical trial in C9orf72-ALS patients, provide a strong rationale for the continued development of this compound for FTD.[8] Future preclinical studies should focus on long-term systemic administration to further evaluate its therapeutic potential and safety profile. Additionally, exploring the efficacy of this compound in other genetic forms of FTD with endolysosomal pathway deficits could broaden its therapeutic application.

References

- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PIKFYVE Inhibition Mitigates Disease in Models of Diverse Forms of ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Small molecule inhibition of PIKFYVE kinase rescues gain- and loss-of-function C9ORF72 ALS/FTD disease processes in vivo | bioRxiv [biorxiv.org]

- 7. Haploinsufficiency Leads to Neurodegeneration in C9ORF72 ALS/FTD Human Induced Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound dimesylate in C9orf72 amyotrophic lateral sclerosis: a randomized phase 2a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of Endosome and Lysosome Motilities in Cultured Neurons Using Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The identification of high-performing antibodies for TDP-43 for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Apilimod: A Targeted Disruption of Lysosomal Homeostasis in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The lysosome, once viewed as a simple cellular recycling center, is now recognized as a critical hub for metabolic signaling and a key player in cancer cell survival and proliferation. Its intricate functions make it a compelling target for novel anticancer therapies. Apilimod, a first-in-class inhibitor of the lipid kinase PIKfyve, has emerged as a potent disruptor of lysosomal homeostasis, demonstrating significant cytotoxic activity in various cancer models, particularly B-cell non-Hodgkin lymphoma (B-NHL). This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in perturbing lysosomal function and its therapeutic potential in oncology. We will delve into the quantitative data supporting its efficacy, detail key experimental methodologies, and visualize the complex signaling pathways involved.

Introduction: The Lysosome as a Therapeutic Target in Cancer

Cancer cells exhibit a heightened reliance on lysosomal function to support their increased metabolic demands, clear aggregated proteins, and mediate autophagic processes essential for survival under stress. This dependency creates a therapeutic window for agents that can selectively disrupt lysosomal homeostasis. Key lysosomal processes implicated in cancer include:

-

Autophagy: A catabolic process where cellular components are degraded and recycled by lysosomes. Cancer cells often hijack this pathway to maintain energy balance and survive nutrient deprivation.

-

Nutrient Sensing and Signaling: The lysosome is a central platform for nutrient sensing, most notably through the mTORC1 signaling pathway, which integrates signals to control cell growth and proliferation.

-

Drug Resistance: Lysosomes can sequester and inactivate chemotherapeutic agents, contributing to the development of drug resistance.

Targeting these lysosomal vulnerabilities represents a promising strategy for the development of novel cancer therapeutics.

This compound's Mechanism of Action: Inhibition of PIKfyve Kinase

This compound's primary molecular target is the phosphatidylinositol-3-phosphate 5-kinase, PIKfyve.[1][2][3] PIKfyve is a crucial enzyme in the phosphoinositide signaling pathway, responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) from its precursor, phosphatidylinositol 3-phosphate (PtdIns3P).[4][5] PI(3,5)P₂ is a low-abundance but critical lipid messenger that regulates the fission and fusion of endosomes and lysosomes, thereby maintaining their size, morphology, and function.[6]

By inhibiting PIKfyve, this compound triggers a cascade of events that profoundly disrupt lysosomal homeostasis:

-

Depletion of PI(3,5)P₂: This is the direct consequence of PIKfyve inhibition, leading to a failure in the proper scission of vesicles from endolysosomal compartments.[1][6]

-

Accumulation of PtdIns3P: The substrate for PIKfyve, PtdIns3P, accumulates, further contributing to the dysregulation of endosomal trafficking.[5][7]

-

Endolysosomal Swelling (Vacuolization): The most striking morphological change induced by this compound is the formation of large, swollen cytoplasmic vacuoles derived from endosomes and lysosomes.[1][7][8] This is attributed to an imbalance in membrane trafficking, where fusion events dominate over fission.[6]

This targeted disruption of the PIKfyve-PI(3,5)P₂ axis forms the foundation of this compound's anticancer activity.

References

- 1. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. onesearch.uark.edu [onesearch.uark.edu]

- 4. pnas.org [pnas.org]

- 5. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

An In-depth Technical Guide to the On-Target Effects of Apilimod on PIKfyve Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apilimod is a potent and highly specific small molecule inhibitor of PIKfyve kinase, a critical enzyme in the regulation of endosomal trafficking and cellular homeostasis. Initially developed as an inhibitor of Interleukin-12 (IL-12) and Interleukin-23 (IL-23) production, its direct molecular target was later identified as PIKfyve.[1][2] This discovery has positioned this compound as an invaluable tool for dissecting the complex roles of PIKfyve-mediated signaling and as a potential therapeutic agent for a range of diseases, including B-cell non-Hodgkin lymphoma, autoimmune disorders, and viral infections.[3][4][5][6] This guide provides a comprehensive overview of the on-target effects of this compound, detailing its mechanism of action, quantitative biochemical data, associated cellular phenotypes, and the experimental protocols used for its characterization.

Mechanism of Action: Direct Inhibition of PIKfyve Phosphotransferase Activity

PIKfyve is a lipid kinase that plays a pivotal role in the phosphoinositide (PI) signaling pathway. Its primary function is to phosphorylate phosphatidylinositol 3-phosphate (PI(3)P) on the 5' position of the inositol ring, thereby synthesizing phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[5][6][7] PI(3,5)P₂ is a low-abundance but crucial signaling lipid that governs the maturation of endosomes, lysosomes, and autophagosomes.[7][8] PIKfyve is also responsible for the production of nearly all cellular phosphatidylinositol 5-phosphate (PI(5)P), which is generated from PI(3,5)P₂.[9]

This compound exerts its on-target effect by directly binding to the ATP-binding pocket of the PIKfyve kinase domain, thereby inhibiting its phosphotransferase activity.[1][10] This inhibition blocks the conversion of PI(3)P to PI(3,5)P₂, leading to two primary downstream consequences: a significant reduction in the cellular levels of PI(3,5)P₂ and PI(5)P, and a corresponding accumulation of the substrate, PI(3)P.[9][11] This disruption of phosphoinositide balance is the molecular basis for the profound cellular effects observed upon this compound treatment.

Caption: this compound inhibits PIKfyve, blocking PI(3,5)P₂ and PI(5)P synthesis.

Quantitative Data on this compound's On-Target Effects

The potency and specificity of this compound have been quantified across various assays. These data highlight its sub-nanomolar to low-nanomolar efficacy in inhibiting PIKfyve and its downstream cellular functions.

| Parameter | Value | Assay Type / Cell Line | Reference |

| PIKfyve Kinase Inhibition (IC₅₀) | 14 nM | In Vitro Kinase Assay | [1][4][12] |

| PIKfyve Binding Affinity (K D) | 75 pM | Quantitative PCR-based readout | [5] |

| IL-12 Inhibition (IC₅₀) | 1 nM | IFN-γ/SAC-stimulated human PBMCs | [12] |

| IL-12 Inhibition (IC₅₀) | 1 nM | Human monocytes | [12] |

| IL-23 Inhibition (IC₅₀) | 1-2 nM | Human cell-based assays | [4] |

| Antiproliferative Effect (IC₅₀) | Varies (nM range) | B-cell non-Hodgkin lymphoma lines | [3] |

Cellular Phenotypes Resulting from PIKfyve Inhibition

The biochemical inhibition of PIKfyve by this compound manifests in distinct and observable cellular phenotypes, which serve as hallmarks of its on-target activity.

-

Cytoplasmic Vacuolation: The most prominent effect of this compound treatment is the formation of large, translucent cytoplasmic vacuoles.[1] These structures arise from the dilation and fusion of endosomes and lysosomes due to the failure of membrane fission and recycling processes, which are dependent on PI(3,5)P₂.[8][10] This phenotype is a direct consequence of disrupting endomembrane homeostasis.[1]

-

Autophagy Blockade: While this compound can induce the accumulation of autophagosomes, it ultimately impairs the maturation of autolysosomes and blocks the overall autophagic flux.[5][10] This is attributed to the critical role of PIKfyve in lysosomal function and the fusion of autophagosomes with lysosomes.

-

Disruption of Endosomal Trafficking: PIKfyve inhibition impairs multiple trafficking pathways. This includes the retrograde transport of proteins from endosomes to the trans-Golgi network (TGN) and endocytic recycling pathways to the plasma membrane.[7]

Caption: this compound's inhibition of PIKfyve leads to downstream cellular effects.

Key Experimental Protocols

The characterization of this compound's on-target effects relies on a suite of specific biochemical and cell-based assays.

In Vitro PIKfyve Kinase Assay

This assay directly measures the enzymatic activity of PIKfyve and its inhibition by this compound.

-

Objective: To determine the IC₅₀ of this compound for PIKfyve kinase activity.

-

Methodology:

-

Reaction Setup: Recombinant PIKfyve enzyme is incubated in a kinase reaction buffer containing the substrate PI(3)P and [γ-³²P]ATP.

-

Inhibitor Addition: Reactions are performed in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the phosphorylation of PI(3)P.

-

Lipid Extraction: The reaction is stopped, and lipids are extracted using a solvent system like chloroform/methanol.

-

Analysis: The radiolabeled product, PI(3,5)P₂, is separated from the substrate and other lipids using thin-layer chromatography (TLC).

-

Quantification: The amount of ³²P incorporated into PI(3,5)P₂ is quantified using autoradiography or a phosphorimager. The results are plotted against the inhibitor concentration to calculate the IC₅₀ value.[1]

-

Cellular Phosphoinositide Analysis by HPLC

This method quantifies the levels of different phosphoinositides within cells following this compound treatment.

-

Objective: To measure the change in cellular PI(3,5)P₂, PI(5)P, and PI(3)P levels.

-

Methodology:

-

Metabolic Labeling: Cells (e.g., HeLa, HEK293) are metabolically labeled by culturing them for 48-72 hours in a medium containing [³H]myo-inositol.[1][11]

-

Treatment: The labeled cells are treated with this compound or a vehicle control for a specified duration (e.g., 120 minutes).[1][12]

-

Lipid Extraction: Cells are harvested, and lipids are extracted.

-

Deacylation: The extracted lipids are deacylated to generate water-soluble glycerophosphoinositol phosphates.

-

HPLC Separation: The deacylated products are separated using high-performance liquid chromatography (HPLC) with a strong anion exchange column.

-

Quantification: The radioactivity in the collected fractions corresponding to each phosphoinositide species is measured by scintillation counting. Levels are normalized to the vehicle control.[1]

-

Target Identification via Chemical Proteomics

This approach uses an immobilized form of this compound to identify its direct binding partners within the cellular proteome.

-

Objective: To confirm that PIKfyve is the primary molecular target of this compound in a cellular context.

-

Methodology:

-

Probe Synthesis: this compound is chemically modified to be linked to a solid support, such as sepharose beads.

-

Cell Lysate Preparation: Cells are lysed to release total cellular proteins.

-

Affinity Pull-down: The cell lysate is incubated with the this compound-conjugated beads. Proteins that bind to this compound are captured on the beads.

-

Competition Assay (Optional but recommended): To ensure specificity, a parallel incubation is performed where the lysate is pre-incubated with an excess of free (non-immobilized) this compound, which should compete for binding and reduce the amount of target protein captured on the beads.[1]

-

Washing and Elution: The beads are washed to remove non-specific binders, and the captured proteins are eluted.

-

Identification: The eluted proteins are identified using either Western blotting with an antibody specific for PIKfyve or by unbiased mass spectrometry for proteome-wide analysis.[1][5]

-

Caption: Workflow for identifying this compound's target via chemical proteomics.

Conclusion

This compound is a first-in-class, highly selective inhibitor of PIKfyve kinase.[4][5] Its on-target inhibition of PIKfyve's phosphotransferase activity leads to a depletion of the critical signaling lipids PI(3,5)P₂ and PI(5)P, resulting in profound and well-characterized cellular phenotypes, including cytoplasmic vacuolation and blockade of autophagic flux. The detailed understanding of its mechanism of action, supported by robust quantitative data and specific experimental protocols, establishes this compound as a cornerstone tool for investigating PIKfyve biology and a promising therapeutic candidate for targeted cancer therapy and other indications.

References

- 1. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor this compound and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PIKfyve, a class III PI kinase, is the target of the small molecular IL-12/IL-23 inhibitor this compound and a player in Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. This compound (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]

- 5. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]

- 9. pnas.org [pnas.org]

- 10. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols: Apilimod In Vitro Cell Viability Assay Using CellTiter-Glo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apilimod is a potent and specific inhibitor of the lipid kinase PIKfyve, which plays a crucial role in endosomal trafficking and lysosomal function by catalyzing the formation of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1][2] Inhibition of PIKfyve disrupts these pathways, leading to lysosomal dysfunction and ultimately inducing cytotoxicity in various cancer cell types, with particular sensitivity observed in B-cell non-Hodgkin lymphoma (B-NHL).[3][4] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to and inhibiting the phosphotransferase activity of PIKfyve.[5] This inhibition blocks the synthesis of PtdIns(3,5)P2 and PtdIns5P from their precursor, phosphatidylinositol 3-phosphate (PtdIns3P).[2][6] The depletion of PtdIns(3,5)P2 disrupts endolysosomal membrane trafficking and impairs lysosomal homeostasis, leading to the accumulation of enlarged cytoplasmic vacuoles and ultimately cell death.[2][3][7] The disruption of lysosomal function is a key contributor to this compound's anticancer activity.[3]

Caption: this compound inhibits PIKfyve, disrupting endolysosomal trafficking and leading to decreased cell viability.

Quantitative Data: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines. The following table summarizes representative data.

| Cell Line | Cancer Type | Incubation Time | IC50 (nM) | Reference |

| B-NHL Cell Lines (average) | B-cell Non-Hodgkin Lymphoma | 5 days | < 200 | [4] |

| WSU-DLCL2 | B-cell Non-Hodgkin Lymphoma | 5 days | Representative sensitive line | [4] |

| PDAC Cell Lines | Pancreatic Ductal Adenocarcinoma | 5 days | 24-600 | [8] |

| A549 | Non-small-cell Lung Cancer | 72 hours | 36.6 ± 2.8 x 10⁻³ µM | [9] |

| DU-145 | Prostate Cancer | 72 hours | 122.7 ± 5.4 µM | [9] |

| WM2664 | Melanoma | 72 hours | 155.1 ± 3.2 µM | [9] |

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for determining the cytotoxic effects of this compound on adherent or suspension cancer cell lines.

Materials

-

This compound (powder or DMSO stock solution)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well or 384-well plates suitable for luminescence readings

-

Appropriate cancer cell line and complete culture medium

-

Dimethyl sulfoxide (DMSO), sterile

-

Multichannel pipette

-

Luminometer

Reagent Preparation

-